3,4-Dinitro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dinitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-10(13)6-3-1-2-5-8(6)7(4-9-5)11(14)15/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCZFDBUKXCVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856658 | |
| Record name | 3,4-Dinitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-11-3 | |
| Record name | 3,4-Dinitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dinitro 1h Indole and Analogues
Direct Nitration Approaches
Direct nitration stands as a fundamental approach for the synthesis of nitroindoles. The electron-rich nature of the indole (B1671886) ring makes it susceptible to electrophilic substitution, with the C-3 position being the most reactive site. bhu.ac.in However, controlling the position and number of nitro groups introduced, particularly to achieve specific isomers like 3,4-Dinitro-1H-indole, requires careful selection of nitrating agents and reaction conditions.
Regioselective Nitration Protocols for Indole Derivatives
Achieving regioselectivity in the nitration of indoles is paramount for the synthesis of specific isomers. The choice of nitrating agent and the existing substituents on the indole ring heavily influence the outcome of the reaction.
Historically, the nitration of aromatic compounds has been dominated by the use of mixed acids, typically a combination of concentrated nitric acid and sulfuric acid. nih.gov While effective for many aromatic systems, applying these harsh conditions to the indole nucleus often leads to poor yields and the formation of polymeric byproducts. bhu.ac.in The strong acidity causes protonation at the C-3 position, deactivating the pyrrole (B145914) ring towards further electrophilic attack. bhu.ac.in
Despite these challenges, mixed acids have been used in the synthesis of dinitroindoles. For instance, the synthesis of this compound has been achieved through a multi-step process starting from ethyl indole-2-carboxylate. umn.edu This substrate is first nitrated to yield ethyl 4-nitroindole-2-carboxylate, which is then subjected to further nitration to produce the dinitro ester, a precursor to this compound. umn.edu Similarly, nitration of 2-methylindole (B41428) in concentrated nitric acid can yield 3,6-dinitro and 3,4-dinitro derivatives. umn.edu
To circumvent the issues associated with strong acids, milder, non-acidic nitrating agents like benzoyl nitrate (B79036) and ethyl nitrate were developed. bhu.ac.in Nitration of 2-methylindole with benzoyl nitrate, for example, selectively yields the 3-nitro derivative, demonstrating the improved regioselectivity offered by these reagents. bhu.ac.in
Recent research has focused on developing novel nitrating agents that offer milder reaction conditions, higher yields, and greater functional group tolerance. researchgate.net These emerging reagents often avoid the use of strong acids, thereby preserving the integrity of the indole ring.
One such method involves the in situ generation of trifluoroacetyl nitrate (CF₃COONO₂) from the reaction of an ammonium (B1175870) salt, like tetramethylammonium (B1211777) nitrate, with trifluoroacetic anhydride. rsc.orgrsc.org This electrophilic nitrating agent has proven effective for the regioselective nitration of various indoles at the C-3 position under non-acidic and non-metallic conditions. rsc.orgrsc.orgnih.gov
Another class of powerful and versatile nitrating agents is N-nitropyrazoles. nih.govacs.org These bench-stable organic reagents, when activated by a Lewis acid catalyst, can nitrate a broad range of aromatic and heteroaromatic compounds under mild conditions. nih.gov The reactivity of N-nitropyrazoles can be fine-tuned by altering the substituents on the pyrazole (B372694) ring, allowing for controlled mono- or dinitration. nih.govacs.org
Other notable emerging systems include:
Sodium nitrite (B80452)/Potassium persulfate (NaNO₂/K₂S₂O₈): This system provides a method for the selective C-3 nitration of indoles. researchgate.net
Dinitrogen pentoxide (N₂O₅): Considered an effective and environmentally friendly nitrating agent, N₂O₅ can be used almost stoichiometrically, significantly reducing acidic waste. nih.gov It has been successfully applied for the nitration of arenes in greener solvents like liquefied 1,1,1,2-tetrafluoroethane. nih.gov
Optimization of Reaction Parameters for Yield and Selectivity
Fine-tuning reaction parameters such as temperature, solvent, and catalysts is crucial for maximizing the yield and selectivity of indole nitration.
The choice of solvent and the reaction temperature can dramatically influence the outcome of nitration reactions. In the regioselective synthesis of 3-nitroindoles using tetramethylammonium nitrate and trifluoroacetic anhydride, a solvent screen revealed that acetonitrile (B52724) provided a significantly higher yield (97%) compared to other solvents like dichloromethane (B109758) or toluene. rsc.org
Temperature is also a critical factor. The same study demonstrated that the optimal temperature for the reaction was 0°C. rsc.org Decreasing the temperature to -20°C resulted in almost no reaction, while increasing it to 25°C led to only trace amounts of the desired product, highlighting a narrow optimal temperature window for achieving high yield. rsc.org The optimization of temperature is also a key consideration in Diels-Alder reactions for synthesizing complex indole derivatives, where higher temperatures can be necessary to overcome the energy barrier of the reactants. nih.gov
The following table summarizes the optimization of reaction conditions for the nitration of N-Boc indole using tetramethylammonium nitrate.
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | - | 0 | Medium |
| 2 | DCM | 0 | Trace |
| 3 | Toluene | 0 | Trace |
| 4 | Acetonitrile | 0 | 97 |
| 5 | Acetonitrile | -20 | Almost none |
| 6 | Acetonitrile | 25 | Trace |
Data adapted from a study on the regioselective nitration of N-Boc indole. rsc.org
Catalysts can play a significant role in directing the regioselectivity and enhancing the efficiency of nitration reactions. While many modern nitration methods aim to be catalyst-free, certain protocols rely on catalysts to control the reaction pathway.
For example, transition metal catalysis has been explored for C-H activation and nitration. A method utilizing cobalt nitrate hexahydrate [Co(NO₃)₂·6H₂O] as a catalyst and tert-butyl nitrite (TBN) as the nitro source has been developed for the site-selective C-2 nitration of 3-substituted indoles. researchgate.net This approach employs a removable directing group (tBoc) to achieve high regioselectivity, demonstrating how catalysts can fundamentally alter the position of electrophilic attack. researchgate.net
Lewis acids are also employed as catalysts in modern nitration reactions. The N-nitropyrazole system, for instance, often requires a Lewis acid such as Ytterbium triflate (Yb(OTf)₃) or Indium triflate (In(OTf)₃) to facilitate the heterolytic cleavage of the N-NO₂ bond and generate the active nitrating species. nih.govacs.org The choice and amount of Lewis acid can be manipulated to control the reaction for selective mononitration or dinitration. acs.org In some cases, Brønsted acids can also mediate oxidative cyclizations to form indole derivatives. organic-chemistry.org
Convergent and Divergent Synthetic Strategies
The synthesis of this compound and its analogues can be approached through both convergent and divergent pathways. Convergent strategies involve the late-stage combination of complex, pre-functionalized fragments, while divergent strategies begin with a common intermediate that is subsequently modified to produce a variety of analogues.
Building the indole nucleus from non-indole starting materials is a powerful strategy that allows for the pre-installation of desired functional groups. Classical methods like the Batcho-Leimgruber and Reissert syntheses are particularly well-suited for preparing nitroindoles as they often start from nitro-substituted aromatics. rsc.org
The Batcho-Leimgruber indole synthesis is a prominent two-step method that begins with the condensation of an ortho-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. rsc.org This intermediate is then subjected to a reductive cyclization, typically using reagents like palladium on carbon (Pd/C) with hydrogen gas, to furnish the indole ring. rsc.org A key advantage of this method is its applicability to a wide range of substituted nitrotoluenes. rsc.org For instance, the synthesis of (4-nitro-1H-indol-6-yl)phosphonates has been successfully achieved starting from (4-methyl-3,5-dinitrophenyl)phosphonates, demonstrating the method's utility in creating highly functionalized and electron-deficient indoles. researchgate.net In this specific synthesis, the enamine intermediate is cyclized using stannous chloride (SnCl2), which selectively reduces one nitro group to facilitate ring closure while leaving the other intact, yielding the 4-nitroindole (B16737) derivative. researchgate.net
The Reissert indole synthesis offers another pathway, starting from ortho-nitrotoluene and diethyl oxalate. rsc.org The initial condensation is followed by a reductive cyclization using zinc in acetic acid, leading to the formation of an amino-phenylpyruvic acid intermediate which then cyclizes to form the indole-2-carboxylic acid derivative. rsc.org This method provides good to excellent yields and is a foundational strategy for building the indole core from simple nitroaromatics. rsc.org
These multi-step, "from-the-ground-up" approaches are invaluable for controlling the substitution pattern on the benzene (B151609) portion of the indole, allowing for the strategic placement of a nitro group at the C4 position before the heterocyclic ring is even formed.
| Method | Starting Material Type | Key Reagents | Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Batcho-Leimgruber | o-Nitrotoluene derivative | 1. DMF-DMA 2. Reductant (e.g., Pd/C, H₂; SnCl₂) | β-(Dimethylamino)-2-nitrostyrene | Substituted Indoles (e.g., 4-Nitroindoles) | rsc.orgresearchgate.net |
| Reissert Synthesis | o-Nitrotoluene | 1. Diethyl oxalate, Na 2. Zn/Acetic Acid | Amino-phenylpyruvic acid | Indole-2-carboxylic acids | rsc.org |
An alternative to building the indole core is to introduce the desired nitro functionalities onto a pre-existing, or "pre-functionalized," indole ring. This approach is often more step-economical but requires careful control of regioselectivity, as the indole nucleus has multiple sites susceptible to reaction.
The interconversion of functional groups on the indole ring is a common tactic. Specifically, the reduction of nitro groups to amines and the oxidation of amines to nitro groups are key transformations.
Reduction of Nitroindoles: The reduction of a nitro group on an indole ring, for example at the C4 position, is a well-established procedure. A standard method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.govacs.org This reaction efficiently converts the nitro group to an amino group, which can then serve as a handle for further functionalization or as a directing group for subsequent reactions. nih.gov
Oxidation of Aminoindoles: The reverse transformation, oxidizing an amino group to a nitro group, can be accomplished using various oxidizing agents. organic-chemistry.org For instance, an amino group on the indole scaffold could be converted to a nitro group to achieve the final dinitrated product. Reagents such as sodium perborate (B1237305) in the presence of tungstophosphoric acid or nonanebis(peroxoic acid) are effective for the oxidation of aromatic amines to nitro compounds. organic-chemistry.org This strategy allows for the introduction of a second nitro group after the first one is already in place, which might be necessary if direct dinitration is not feasible or regioselective.
Introducing a nitro group onto the indole ring can be achieved through electrophilic aromatic substitution (nitration) or, under specific circumstances, through nucleophilic aromatic substitution.
Electrophilic Nitration: The direct nitration of indoles is a common method for introducing nitro groups. However, the high reactivity of the indole ring and the harsh, acidic conditions of traditional nitrating agents (e.g., nitric acid/sulfuric acid) can lead to side reactions, lack of regioselectivity, and degradation of the starting material. nih.gov More modern, milder methods have been developed to overcome these challenges. A notable example is the use of trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride. nih.govrsc.org This metal-free and non-acidic protocol allows for the highly regioselective nitration of various N-protected indoles at the C3 position in excellent yields (up to 97%). rsc.org To synthesize this compound, one could envision starting with 4-nitroindole and applying this C3-nitration protocol.
| Substrate | Nitrating Agent Source | Anhydride | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| tert-butyl 1H-indole-1-carboxylate | Tetramethylammonium nitrate | Trifluoroacetic anhydride | Acetonitrile | 97% | rsc.org |
| 1-(Phenylsulfonyl)indole | Acetyl nitrate (from HNO₃/Ac₂O) | Acetic anhydride | Acetic anhydride | 85% | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr): While less common for direct nitration, nucleophilic aromatic substitution (SNAr) is a powerful tool in indole chemistry, particularly when the ring is activated by electron-withdrawing groups like a nitro substituent. nii.ac.jplibretexts.org In a typical SNAr reaction, a leaving group (such as a halide) on the aromatic ring is displaced by a nucleophile. libretexts.orgyoutube.com The presence of a nitro group, especially at positions ortho or para to the leaving group, is crucial for stabilizing the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction. libretexts.orgyoutube.com While often used to introduce carbon, nitrogen, or sulfur nucleophiles, variations exist where a halogen can be displaced by a nitro group (ipso-substitution), providing a potential route to dinitroindoles if a suitable halo-nitroindole precursor is available. youtube.com
Transformation of Pre-functionalized Indoles
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. boehringer-ingelheim.comsjp.ac.lk These principles are increasingly being applied to the synthesis of complex heterocyclic molecules like substituted indoles. openmedicinalchemistryjournal.comresearchgate.net
Developing sustainable protocols for synthesizing this compound involves exploring alternatives to hazardous reagents and solvents. For example, the development of non-acidic and metal-free nitration methods, such as the one using trifluoroacetyl nitrate, represents a significant step towards a greener synthesis by avoiding the use of strong, corrosive acids. nih.govrsc.org Furthermore, replacing toxic organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol, or eliminating the solvent entirely, are key goals in green synthetic chemistry. openmedicinalchemistryjournal.com
Performing reactions without a solvent or in the solid state can dramatically reduce chemical waste and simplify product purification. ekb.eg These "neat" conditions often require grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. sci-hub.se
A metal-free cyclocondensation reaction between arylhydrazines and nitroalkenes has been developed for indole synthesis using iodine as a catalyst under neat (solvent-free) conditions at room temperature, achieving yields as high as 93%. sci-hub.se This approach highlights the potential for energy-efficient and waste-reducing strategies in constructing the indole core. Similarly, other syntheses have been performed by grinding reactants in the presence of a base, completely avoiding the use of a solvent. ekb.eg The application of such solvent-free or solid-state methodologies to the synthesis of this compound could offer a more sustainable and efficient manufacturing process, aligning with the core tenets of green chemistry. ekb.egsci-hub.se
Chemoenzymatic and Biocatalytic Pathways
The pursuit of greener and more selective synthetic routes has propelled the exploration of chemoenzymatic and biocatalytic methods for the production of complex molecules, including nitrated indoles. While traditional chemical synthesis of compounds like this compound often relies on harsh reagents and can result in a mixture of isomers, biocatalysis offers the potential for highly specific reactions under mild conditions. nih.govjetir.org This section delves into the emerging field of enzymatic nitration and its applicability to the synthesis of dinitroindoles.
The industrial synthesis of nitroaromatic compounds typically involves electrophilic nitration using strong acids like a mixture of nitric and sulfuric acid. nih.gov This process is fraught with challenges, including poor regioselectivity, the formation of multiple byproducts, and significant environmental and safety concerns due to the use of hazardous materials and the generation of toxic nitrogen oxide fumes. nih.gov In contrast, enzyme-mediated nitration presents a more sustainable and controlled alternative. jetir.org
A notable example of enzymatic nitration is the reaction catalyzed by the cytochrome P450 enzyme, TxtE. nih.gov This enzyme, found in the thaxtomin biosynthesis pathway, is capable of installing a nitro group at the C4 position of the L-tryptophan indole ring. nih.gov The mechanism of TxtE-catalyzed nitration is distinct from other P450 reactions and involves the homolytic splitting of an iron(III)-peroxynitrite to generate a free NO2 radical. nih.gov This discovery opens up possibilities for developing biocatalysts for the specific nitration of indole rings.
Researchers have engineered TxtE to enhance its catalytic efficiency by creating artificial self-sufficient P450 chimeras. nih.gov By fusing TxtE with the reductase domain of the bacterial P450BM3, they have developed a more efficient nitration biocatalyst. nih.gov This engineered enzyme has demonstrated a broad substrate scope with various L-tryptophan analogs, suggesting the potential for its application in the synthesis of a range of nitrated indole derivatives. nih.gov
While the direct biocatalytic synthesis of this compound has not been extensively reported, the existing research on enzymatic nitration of the indole nucleus provides a foundation for future developments. A chemoenzymatic strategy could potentially involve a two-step process: an initial enzymatic nitration at either the C3 or C4 position, followed by a second nitration step, which could be either enzymatic or a highly regioselective chemical method.
The chemical synthesis of the four possible bz,3-dinitroindoles, including 3,4-dinitroindole, has been described, providing a benchmark for the development of biocatalytic routes. umn.edu For instance, the synthesis of 3,4-dinitroindole has been achieved through the nitration of ethyl 4-nitroindole-2-carboxylate. umn.edu A future chemoenzymatic approach could envision the enzymatic synthesis of the 4-nitroindole precursor, followed by a subsequent chemical or enzymatic nitration at the 3-position.
The advantages of using enzymes in the synthesis of nitrated indoles are significant, including high regioselectivity, milder reaction conditions, and reduced environmental impact. jetir.org Enzymes like peroxidases and cytochrome P450s have shown promise in catalyzing nitration reactions on various aromatic compounds. jetir.org The continued exploration and engineering of these enzymes could pave the way for efficient and sustainable biocatalytic pathways for the synthesis of this compound and its analogues.
Table 1: Enzymes Involved in or with Potential for Indole Nitration
| Enzyme | Enzyme Class | Natural Substrate/Reaction | Potential Application in Dinitroindole Synthesis |
| TxtE | Cytochrome P450 | Nitration of L-tryptophan at the C4 position | Regioselective nitration of the indole ring at the 4-position to create a precursor for this compound. |
| Peroxidases | Oxidoreductase | Nitration of phenolic compounds | Potential for nitration of hydroxylated indole precursors. |
Table 2: Research Findings on Enzymatic Nitration of Indole Derivatives
| Study Focus | Key Findings | Reference |
| Engineering of TxtE | Fusion of TxtE with the reductase domain of P450BM3 created a self-sufficient biocatalyst with improved nitration activity and a broad substrate scope for L-tryptophan analogs. | nih.gov |
| Mechanism of TxtE | TxtE utilizes a unique mechanism involving an iron(III)-peroxynitrite intermediate that splits to form a free NO2 radical for aromatic nitration. | nih.gov |
| General Enzyme-Mediated Nitration | Enzymatic nitration offers a sustainable alternative to chemical methods, with enzymes like peroxidases and cytochrome P450s capable of catalyzing nitration reactions under mild conditions. | jetir.org |
Chemical Reactivity and Mechanistic Transformations of 3,4 Dinitro 1h Indole
Reactivity of the Dinitro-Substituted Aromatic Ring
The two nitro groups on the benzene (B151609) portion of the indole (B1671886) ring act as strong electron-withdrawing groups. This electronic feature deactivates the ring towards electrophilic aromatic substitution, a reaction characteristic of the electron-rich indole nucleus. Conversely, this electron deficiency renders the aromatic ring susceptible to nucleophilic attack, opening avenues for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro groups themselves are prone to reduction, leading to the formation of amino or related functionalities, which can then participate in subsequent cyclization reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a key reaction pathway for appropriately activated aromatic systems. The presence of two nitro groups in 3,4-Dinitro-1H-indole significantly activates the benzene ring for such transformations. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. nih.gov
In dinitro-aromatic systems, a nitro group can, under certain conditions, act as a leaving group in SNAr reactions, although this is less common than the displacement of a halide. nih.gov The viability of nitro group displacement is dependent on the nature of the nucleophile and the reaction conditions. For a nucleophilic substitution to occur, the incoming nucleophile must attack the carbon atom bearing the nitro group, leading to the formation of a Meisenheimer complex. Subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring. The strong electron-withdrawing nature of the remaining nitro group helps to stabilize the anionic intermediate, thereby facilitating the reaction.
While specific studies on the displacement of a nitro group in this compound are not extensively documented in readily available literature, the principles of SNAr on dinitro-aromatic compounds suggest that such reactions are plausible, particularly with potent nucleophiles. The relative positions of the nitro groups (ortho and meta to the pyrrole (B145914) ring fusion) will influence the regioselectivity of the attack.
The electron-deficient aromatic ring of this compound is expected to react with a range of nucleophiles. Common nucleophiles employed in SNAr reactions include amines, alkoxides, and thiolates. For instance, the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide (B78521) ions results in the displacement of the amino group, showcasing the reactivity of dinitro-activated systems. rsc.org
In the context of dinitroindoles, vicarious nucleophilic substitution (VNS) is a relevant transformation. While not a direct displacement of a nitro group, VNS allows for the introduction of a substituent onto the aromatic ring, typically ortho or para to a nitro group. This reaction involves the addition of a nucleophile bearing a leaving group to the electron-deficient ring.
| Nucleophile Type | Potential Product(s) from Reaction with this compound | Reaction Type |
| Amines (e.g., RNH₂) | Amino-nitro-indoles (Displacement of H or potentially NO₂) | SNAr / VNS |
| Alkoxides (e.g., RO⁻) | Alkoxy-nitro-indoles (Displacement of H or potentially NO₂) | SNAr / VNS |
| Thiolates (e.g., RS⁻) | Thioether-nitro-indoles (Displacement of H or potentially NO₂) | SNAr / VNS |
Reductive Transformations of Nitro Groups
The reduction of nitro groups is a fundamental transformation in organic synthesis, providing access to amino compounds which are versatile synthetic intermediates. In the case of this compound, the selective reduction of one or both nitro groups opens up pathways to a variety of functionalized indole derivatives.
The selective reduction of one nitro group in a dinitro-aromatic compound is a well-established strategy. stackexchange.com Reagents such as sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) in aqueous or alcoholic media are commonly used for the chemoselective reduction of one nitro group in the presence of another. stackexchange.com This selectivity is often dictated by steric and electronic factors. In this compound, the two nitro groups are in different electronic environments relative to the pyrrole ring, which could influence the regioselectivity of the reduction.
Catalytic transfer hydrogenation is another mild and effective method for the selective reduction of nitro groups. researchgate.net This technique utilizes a hydrogen donor, such as formic acid, ammonium formate, or hydrazine, in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. By carefully controlling the reaction conditions (temperature, reaction time, and the nature of the hydrogen donor), it is often possible to achieve selective reduction of one nitro group. researchgate.net The reduction can also proceed via a hydroxylamino intermediate, which can be isolated under specific conditions or be further reduced to the amine. nih.gov
| Reducing Agent | Potential Product(s) from this compound | Key Features |
| Sodium Sulfide (Na₂S) | 3-Amino-4-nitro-1H-indole or 4-Amino-3-nitro-1H-indole | Chemoselective for one nitro group |
| Stannous Chloride (SnCl₂) | 3,4-Diamino-1H-indole | Typically reduces both nitro groups |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3,4-Diamino-1H-indole (or selective reduction under controlled conditions) | Can be tuned for selective or full reduction |
| Catalytic Transfer Hydrogenation | 3-Amino-4-nitro-1H-indole or 4-Amino-3-nitro-1H-indole | Mild conditions, good for selective reduction |
The amino-nitro-indole or diamino-indole derivatives generated from the reduction of this compound are valuable precursors for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in intramolecular reactions, leading to the formation of new rings.
A notable example of a tandem reduction-cyclization is the synthesis of pyrrolo[3,2-g]indoles from 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov In this process, a palladium-catalyzed reductive cyclization mediated by carbon monoxide transforms the dinitro compound into a bicyclic indole system. nih.gov While this example does not start from this compound itself, it demonstrates the potential for the amino groups generated from the reduction of a dinitro-aromatic system to participate in cyclization reactions to build complex molecular architectures.
For instance, if the reduction of this compound yields 4-amino-3-nitro-1H-indole, subsequent reduction of the remaining nitro group to an amino group, followed by a reaction with a suitable dielectrophile, could lead to the formation of a new heterocyclic ring fused to the f-face of the indole. This could pave the way for the synthesis of novel pyrrolo- or other heteroannulated indole derivatives. nih.gov Similarly, the synthesis of furo[3,2-e]indoles and related structures often involves the construction of the furan (B31954) ring onto a pre-functionalized indole core, a strategy that could be adapted to derivatives of this compound. nih.gov
Reactivity of the Indole Heterocycle
The fusion of a benzene ring to a pyrrole ring gives indole its characteristic reactivity, which is typically dominated by the electron-rich nature of the pyrrole ring. However, in this compound, the powerful inductive and resonance electron-withdrawing effects of the nitro groups at the C3 and C4 positions render the entire heterocyclic system electron-deficient. This electronic modification is the primary determinant of its reactivity profile.
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indole, which typically occurs readily at the C3 position. For this compound, the situation is drastically different. The C3 position is blocked, and the two nitro groups severely deactivate the entire ring system towards electrophilic attack by destabilizing the positively charged intermediate (arenium ion) that forms during the reaction. wikipedia.orgyoutube.com
The deactivating effect of two nitro groups on an aromatic system is substantial, often requiring harsh reaction conditions for any substitution to occur. rsc.org In dinitrobenzene, for instance, further substitution is significantly hindered. stackexchange.com For dinitroindoles, experimental attempts to perform reactions on N-unsubstituted scaffolds have been reported to yield complex mixtures of products, indicating a lack of clean reactivity and potential instability under such conditions. researchgate.net
In contrast to the deactivated carbon framework, the N1 position of this compound is activated for functionalization. The electron-withdrawing nitro groups significantly increase the acidity of the N-H proton compared to unsubstituted indole, facilitating its removal by a base.
The enhanced acidity of the N-H proton makes N-alkylation and N-acylation reactions particularly favorable. Deprotonation with a suitable base generates a resonance-stabilized N-anion, which can then act as a potent nucleophile. Studies on other nitroindoles have demonstrated that N-alkylation can proceed efficiently. For example, asymmetric phase-transfer catalysis has been successfully used for the N-alkylation of various nitroindoles with Michael acceptors, a method that works well for indoles with increased N-H acidity. researchgate.net
The general approach involves treating the dinitroindole with a base to form the indolide anion, followed by the addition of an alkylating or acylating agent. A variety of alkyl halides, sulfates, or acyl chlorides could serve as electrophiles in this context. While direct experimental data for this compound is scarce, the reactivity of other nitroindoles provides a strong precedent for this type of transformation. mdpi.comnih.gov
Table 1: Representative Conditions for N-Alkylation of Nitroindoles This table presents data for various nitroindoles to illustrate the general conditions applicable for the N-alkylation of electron-deficient indoles like this compound.
| Indole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Yield | Enantiomeric Excess (ee) |
| 4-Nitroindole (B16737) | Chalcone | Cinchona Alkaloid Catalyst | Toluene | High | Moderate |
| 5-Nitroindole (B16589) | Methyl Acrylate | Quinine-derived Catalyst | Xylene | 85-93% | 82-89% |
| Electron-deficient Indoles | Allylic Carbonates | Palladium Complex / Chiral Ligand | Dichloroethane | 57-99% | 73-93% |
Data compiled from studies on various nitroindoles. researchgate.netmdpi.com
Direct metalation at the N1 position is a straightforward consequence of the proton's acidity. The use of a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a metal hydride (e.g., NaH), would readily and quantitatively deprotonate the N-H bond to form the corresponding N-metalated indole. researchgate.net
This metalated intermediate is a powerful nucleophile that can be "quenched" with a wide array of electrophiles to introduce various functional groups at the N1 position. Examples of suitable electrophiles include:
Alkyl halides (for N-alkylation)
Acyl chlorides or anhydrides (for N-acylation)
Aldehydes and ketones (to form N-hydroxymethyl or related adducts)
Carbon dioxide (to form an N-carboxylic acid after workup)
Silyl halides (to introduce N-silyl protecting groups)
This strategy provides a versatile route for the synthesis of N1-substituted 3,4-dinitroindoles.
Functionalization at the N1-Position
Rearrangement Reactions and Tautomerism
The structure of this compound allows for the possibility of tautomerism, a phenomenon where isomers readily interconvert through the migration of a proton. wikipedia.org
Two primary forms of tautomerism are relevant:
Annular Tautomerism: Like the parent indole, this compound can theoretically exist in equilibrium with its 3H-indole (or indolenine) tautomer. researchgate.net This involves the migration of the N1 proton to the C3 position. However, this would disrupt the aromaticity of the pyrrole ring and place a proton on a carbon already bearing a nitro group, making the 1H-tautomer overwhelmingly more stable.
Nitro-Aci-Nitro Tautomerism: The nitro group at the C3 position, being attached to a carbon adjacent to the pyrrole nitrogen, can exhibit tautomerism to form an aci-nitro or nitronic acid species. scienceinfo.comnih.gov This involves the migration of the N1 proton to one of the oxygen atoms of the C3-nitro group. The resulting aci-form could play a role as a reactive intermediate in certain reactions, particularly in reactions with bases or as a nucleophile through its oxygen atom. csic.es
Specific rearrangement reactions involving the skeletal framework of this compound are not well-documented in the literature. While rearrangements of functionalized nitroindoles have been observed under specific conditions, these are typically transformations of appended groups rather than the core structure itself. researchgate.net
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are dominated by the electronic effects of the nitro substituents.
Kinetics: From a kinetic standpoint, reactions that rely on the nucleophilicity of the indole ring, such as electrophilic aromatic substitution, will have very high activation energy barriers and thus be extremely slow. makingmolecules.com Conversely, reactions involving the deprotonation of the N-H bond are expected to be kinetically rapid, facilitated by the high acidity of the proton.
Thermodynamics: Thermodynamically, the two nitro groups stabilize the neutral molecule through resonance. They also provide significant resonance stabilization to any anionic intermediates formed during a reaction. The formation of the N-anion at the N1 position is thermodynamically favorable in the presence of a suitable base due to the extensive delocalization of the negative charge onto the electronegative oxygen atoms of the nitro groups. While increased acidity often correlates with higher reactivity in reactions like the aza-Michael addition, studies on nitroindoles have shown this is not always a direct correlation, suggesting that steric and electronic factors in the transition state also play a crucial role. researchgate.net
Strategic Utility of 3,4 Dinitro 1h Indole in Advanced Organic Synthesis
3,4-Dinitro-1H-indole as a Key Synthon for Complex Indole (B1671886) Scaffolds
This compound serves as a foundational precursor for an array of intricate indole-based structures. The nitro groups not only influence the electronic properties of the indole ring but also act as versatile functional handles that can be selectively manipulated to build molecular complexity.
The activated nature of dinitro-indole systems makes them excellent substrates for synthesizing fused heterocyclic structures. The electron-deficient rings can participate in cyclization reactions to form polycyclic systems. For instance, related dinitro-heteroaromatic compounds, such as 4,6-dinitroindazoles, have been successfully used to synthesize tricyclic heteroaromatic systems including triazoles, imidazoles, and pyrazines. This reactivity is driven by the ability of the nitro groups to act as leaving groups in nucleophilic aromatic substitution reactions or to be reduced to amino groups, which can then undergo intramolecular condensation to form new rings.
The synthesis of novel fused polycyclic heterosystems often involves leveraging the reactivity of C=C–NO2 bonds in cycloaddition reactions. By analogy, the this compound scaffold provides multiple sites for such transformations, paving the way for the creation of unique indole-fused heterocycles. The general strategy involves the initial functionalization of the indole, followed by cyclization reactions that incorporate the indole nucleus into a larger, polycyclic framework.
Table 1: Examples of Polycyclic Systems Derived from Dinitro-Aromatic Precursors
| Precursor Type | Resulting Heterocycle | Reaction Type |
|---|---|---|
| Dinitroindazole | Fused Triazole | Reductive Cyclization / Substitution |
| Dinitroindazole | Fused Imidazole | Nucleophilic Substitution / Cyclization |
The nitro groups in this compound are key to its utility as a precursor for highly substituted indoles. These electron-withdrawing groups can be readily transformed into a wide range of other functionalities. One of the most common transformations is the reduction of the nitro groups to amines, yielding 3,4-diamino-1H-indole. These diamines are valuable intermediates for synthesizing molecules with extended conjugation or for building further heterocyclic rings.
Furthermore, the nitro groups activate the indole ring for regioselective nucleophilic aromatic substitution (SNAr) reactions. In similar dinitro-systems like 4,6-dinitro-1-phenyl-1H-indazole, studies have shown that one nitro group can be selectively replaced by various nucleophiles, demonstrating the potential for controlled, stepwise functionalization. This allows for the precise introduction of substituents at the 3- and 4-positions of the indole core, a process that is often challenging with less activated indole derivatives. The synthesis of 3-nitroindoles is a significant area of research, as these compounds are important intermediates for creating molecules with diverse biological activities. The dinitro-analogue offers even greater synthetic potential due to its two points of reactivity.
Application in Cascade Reactions and Multicomponent Processes
Cascade reactions and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis for building complex molecules efficiently from simple starting materials in a single pot. Indole derivatives are frequently used as reactants in MCRs to generate structurally diverse heterocyclic libraries.
This compound is a prime candidate for use in such processes. Its multiple reactive sites—the two nitro groups, the N-H proton, and the activated aromatic ring—can be sequentially engaged in a cascade of reactions. For example, a multicomponent reaction could be designed where a nucleophile initially displaces one of the nitro groups, followed by an intramolecular cyclization involving the second nitro group or another part of the molecule. The development of novel cascade approaches for indole synthesis is a demanding but rewarding field, allowing for the rapid assembly of complex structures from simple reagents.
Role in the Synthesis of Specific Chemical Building Blocks
Beyond its direct use in constructing complex final targets, this compound is instrumental in preparing other valuable chemical building blocks. The transformation of its functional groups leads to new, stable intermediates that can be used in a wide range of subsequent synthetic endeavors.
A primary example is the selective reduction of one nitro group to yield a nitro-amino-indole. This bifunctional molecule can then be used in orthogonal chemistries, where the amino and nitro groups react under different conditions. The amino group could be used for amide bond formation or as a nucleophile, while the remaining nitro group could be used for cross-coupling reactions or further reduction. Conjugated nitrodienes, which share the feature of having reactive nitro groups on a carbon framework, are known to be valuable building blocks for heterocycles. Similarly, the dinitro-indole scaffold provides a platform for creating functionalized intermediates for drug discovery and materials science.
Challenges and Opportunities in Synthetic Exploitation
The synthetic utility of this compound is accompanied by several challenges. The synthesis of nitroindoles often requires harsh conditions, such as the use of strong acids like nitric acid, which can lead to poor functional group compatibility and potential safety hazards. The high reactivity of the dinitro-indole system can also be a challenge, potentially leading to a lack of selectivity and the formation of unwanted byproducts or decomposition. Controlling the regioselectivity of reactions, especially when trying to differentiate between the two nitro groups, requires careful optimization of reaction conditions.
However, these challenges present significant opportunities for innovation. There is a growing need to develop milder and more selective methods for the synthesis and functionalization of nitroindoles. The development of new catalytic systems that can selectively activate one of the C-NO2 bonds over the other would be a major advance. Furthermore, the unique electronic properties of this molecule could be exploited in novel applications, such as in the design of new energetic materials or electronically active polymers. The exploration of its use in asymmetric catalysis to create chiral, highly functionalized indole derivatives remains a promising and largely untapped area of research.
Theoretical and Computational Investigations of 3,4 Dinitro 1h Indole
Electronic Structure Analysis
Detailed electronic structure analysis for 3,4-Dinitro-1H-indole, including applications of molecular orbital theory and predictions of charge distribution and reactivity, is not available in the reviewed literature. Computational studies on other indole (B1671886) derivatives suggest that the presence and position of nitro groups significantly influence the electronic properties of the indole ring system.
Specific calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound have not been reported. Such studies would typically provide insights into the molecule's electronic transitions and reactivity. For related nitroaromatic compounds, the strong electron-withdrawing nature of the nitro groups generally leads to a lowering of both HOMO and LUMO energy levels and a reduction in the HOMO-LUMO energy gap, affecting the molecule's kinetic stability and electronic spectra.
A quantitative analysis of the charge distribution, electrostatic potential, and specific reactivity descriptors (like Fukui functions or local softness) for this compound is not documented. This type of analysis would be crucial for predicting the most likely sites for electrophilic and nucleophilic attack. Generally, the nitro groups withdraw electron density from the aromatic system, creating regions of positive charge and influencing the molecule's interaction with other chemical species.
Density Functional Theory (DFT) Studies
Specific Density Functional Theory (DFT) studies detailing the geometry optimization, energetic profiles, and vibrational frequencies of this compound are absent from the available literature. DFT is a common and powerful method for investigating the properties of molecules, and while it has been applied to the parent indole molecule and other derivatives, the results for the 3,4-dinitro isomer are not published.
There are no published optimized geometric parameters (bond lengths, bond angles, dihedral angles) or energetic profiles (heats of formation, Gibbs free energy) for this compound calculated using DFT methods. Such calculations would provide the most stable three-dimensional conformation of the molecule and its thermodynamic stability.
A theoretical vibrational frequency analysis for this compound has not been reported. This analysis, when performed, predicts the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectra, researchers can assign specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the compound.
Reaction Pathway Elucidation
Computational studies elucidating potential reaction pathways involving this compound, including the identification of transition states and the calculation of activation energies, are not available. Research on the reaction of indole with nitrating agents suggests complex mechanisms, but a specific computational investigation for the formation or subsequent reactions of the 3,4-dinitro isomer has not been found. acs.org
Transition State Characterization
The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, this would involve computational modeling of its potential reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or cycloaddition reactions.
Methodology for Investigation:
Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method for locating and characterizing transition state structures. By calculating the potential energy surface of a reaction, stationary points corresponding to reactants, products, and transition states can be identified.
Frequency Analysis: A key step in confirming a transition state is to perform a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct minima on the potential energy surface.
Without specific studies on this compound, no data on its transition state geometries, activation energies, or the nature of the vibrational modes at the transition state can be provided.
Mechanistic Probing of Dinitroindole Transformations
A detailed mechanistic investigation would build upon the characterization of transition states to map out the entire reaction pathway for transformations involving this compound. This could include, for example, the step-by-step process of further nitration, reduction of the nitro groups, or reactions involving the indole nitrogen.
Approaches for Mechanistic Probing:
Computational Modeling of Reaction Intermediates: Identifying and calculating the energies of any intermediates along the reaction pathway is crucial for a complete mechanistic picture.
Solvent Effects: The inclusion of solvent models (either implicit or explicit) in the calculations is important, as the solvent can significantly influence reaction energetics and mechanisms.
Analysis of Electron Density: Tools such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to study the changes in electron density and bonding throughout the reaction, providing deeper insight into the mechanism.
Currently, there are no published studies that have applied these methods to probe the specific transformations of this compound.
Quantum Chemical Descriptors and Structure-Reactivity Correlations
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. For this compound, a systematic study of these descriptors could provide valuable insights into its chemical behavior and allow for correlations with experimental data if it were available.
Key Quantum Chemical Descriptors:
A range of global and local reactivity descriptors can be calculated to understand the reactivity of a molecule. These are typically derived from the energies of the frontier molecular orbitals (HOMO and LUMO).
| Descriptor | Formula | Significance |
| Global Descriptors | ||
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |
| Local Descriptors | ||
| Fukui Functions (f(r)) | - | Identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. |
| Local Softness (s(r)) | - | Related to the Fukui function and describes the local reactivity. |
Structure-Reactivity Correlations:
By calculating these descriptors for a series of related dinitroindole derivatives, it would be possible to establish Quantitative Structure-Activity Relationships (QSAR). These relationships could, for instance, correlate a calculated descriptor like the electrophilicity index with an experimentally observed reaction rate. Such correlations are powerful tools in rational drug design and materials science.
Unfortunately, the absence of computational studies on this compound means that no specific values for these quantum chemical descriptors or any established structure-reactivity correlations can be presented.
Future Research Trajectories and Emerging Trends in 3,4 Dinitro 1h Indole Chemistry
The exploration of poly-functionalized heterocyclic compounds continues to be a significant driver of innovation in chemical synthesis and materials science. Among these, 3,4-Dinitro-1H-indole is a molecule poised for considerable scientific investigation. Its unique electronic architecture, characterized by two adjacent, strongly electron-withdrawing nitro groups on the indole (B1671886) scaffold, suggests a wealth of untapped potential. Future research is expected to navigate diverse avenues, from uncovering new synthesis methods to exploiting its reactivity and incorporating it into advanced materials.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3,4-Dinitro-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of nitro-substituted indoles often involves nitration of indole precursors or condensation reactions. For example, multi-step nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can achieve regioselective dinitration . Alternatively, one-pot reactions with aldehydes and nitro precursors (e.g., 3-nitroindole derivatives) in ethanol, catalyzed by NaOH, yield 3,4-dinitro products after 48 hours . Optimizing stoichiometry and temperature is critical, as excessive nitration may lead to byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aromatic protons of the indole ring typically appear as doublets or triplets between δ 7.0–8.5 ppm. Nitro groups deshield adjacent protons, shifting signals downfield .
- IR Spectroscopy : Strong asymmetric and symmetric NO₂ stretches appear at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., ~207 g/mol for C₈H₅N₃O₄). Fragmentation patterns should confirm nitro group loss (e.g., -NO₂ at m/z 46) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Nitroaromatics are often explosive and toxic. Use blast shields, fume hoods, and personal protective equipment (PPE). For spills, neutralize with damp sand and avoid organic solvents. First-aid measures include rinsing eyes/skin with water for 15 minutes and seeking immediate medical attention .
Advanced Research Questions
Q. How do electronic effects of nitro groups influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro groups deactivate the indole ring, directing electrophiles to the less substituted positions (e.g., C-5 or C-6). Computational studies (DFT) can map electron density to predict reactivity. Experimentally, Friedel-Crafts alkylation or halogenation under Lewis acid catalysis (e.g., AlCl₃) at 60°C can validate these predictions .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or solvent effects. For example, conflicting ¹H NMR shifts may result from residual DMSO in the sample. To address this:
- Purify compounds via column chromatography (silica gel, hexane/ethyl acetate).
- Use deuterated solvents consistently and report solvent peaks.
- Cross-validate with high-resolution MS and X-ray crystallography .
Q. What computational tools are suitable for modeling the crystal structure and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict bond lengths and angles, which correlate with XRD data. Software like Gaussian or ORCA can simulate electrostatic potential maps to identify reactive sites. Compare results with experimental InChIKey-derived data (e.g., AIFRHYZBTHREPW-UHFFFAOYSA-N for analogous structures) .
Q. What strategies optimize the pharmacological screening of this compound derivatives for acetylcholinesterase inhibition?
- Methodological Answer :
- In vitro assays : Use Ellman’s method with acetylthiocholine as substrate. Measure IC₅₀ values via UV-Vis spectroscopy at 412 nm.
- Structure-Activity Relationship (SAR) : Introduce substituents at C-2 or C-5 to enhance binding to the enzyme’s catalytic triad. For example, methyl groups at C-2 increase lipophilicity, improving blood-brain barrier penetration .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
